

# Nystatin concentration for fungal growth inhibition in cell culture

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## Compound of Interest

Compound Name: **Nystatin**  
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## Application Notes and Protocols for Nystatin in Cell Culture

Topic: **Nystatin** Concentration for Fungal Growth Inhibition in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

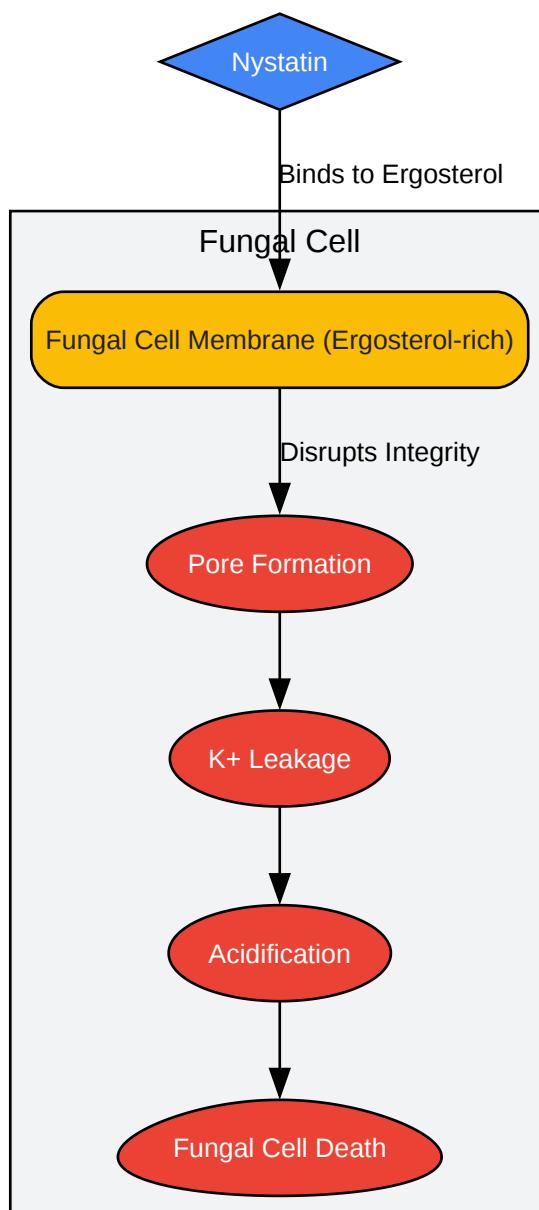
## Introduction

**Nystatin** is a polyene macrolide antibiotic derived from *Streptomyces noursei*. It is widely used as a fungistatic and fungicidal agent in cell culture to prevent or eliminate contamination by yeasts and other fungi.<sup>[1][2]</sup> Its efficacy is primarily directed against *Candida* species.<sup>[2][3]</sup> This document provides detailed application notes and protocols for the effective use of **Nystatin** in inhibiting fungal growth in cell culture, including recommended concentrations, cytotoxicity considerations, and experimental procedures.

## Mechanism of Action

**Nystatin** exerts its antifungal effect by binding to ergosterol, a primary sterol component of the fungal cell membrane.<sup>[4][5]</sup> This binding leads to the formation of pores or channels in the membrane, disrupting its integrity.<sup>[1][5]</sup> The resulting increase in membrane permeability allows the leakage of essential intracellular components, such as potassium ions (K<sup>+</sup>), leading to acidification and ultimately, fungal cell death.<sup>[4][6]</sup> **Nystatin**'s selectivity for fungal cells is due to its higher affinity for ergosterol over cholesterol, the predominant sterol in mammalian cell

membranes.<sup>[5]</sup> However, at higher concentrations, **Nystatin** can interact with cholesterol, leading to toxicity in mammalian cells.<sup>[4]</sup> Additionally, **Nystatin** can induce oxidative stress within the fungal cell, further contributing to its antifungal activity.<sup>[5]</sup>



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Caption: Mechanism of action of **Nystatin** on a fungal cell.

## Data Presentation

The effective concentration of **Nystatin** can vary depending on the fungal species, the cell line, and whether the goal is prevention or elimination of contamination.

Table 1: Recommended **Nystatin** Concentrations for Fungal Inhibition in Cell Culture

Application	Recommended Concentration (Units/mL)	Recommended Concentration (mg/L)	Notes
Routine Prevention	50 - 100 U/mL [7]	50 mg/L [8]	Added to cell culture medium as a prophylactic measure.
Treatment of Contamination	100 U/mL [9]	-	For cultures with existing fungal contamination. Success is not guaranteed as Nystatin is often fungistatic. [10]
Plant Tissue Culture	500 mg/L (for rinsing) [11]	500 mg/L	Used to rinse contaminated explants; rarely added directly to the media due to potential phytotoxicity. [11]

Table 2: Minimum Inhibitory Concentrations (MIC) of **Nystatin** Against Various Fungal Species

Fungal Species	MIC Range (µg/mL)	MIC Range (IU/mL)	Reference
Most sensitive fungi	1.56 - 6.25 µg/mL[8]	-	General reported range.
Candida species (general)	0.625 - 1.25 µg/mL[12]	3.7 - 7.4 IU/mL[12]	Determined by broth microdilution assay.
Candida albicans	-	7.4 IU/mL	[12]
Candida glabrata	-	7.4 IU/mL	[12]
Candida parapsilosis	-	7.4 - 14.79 IU/mL	[12]

Note: The potency of **Nystatin** can vary between lots and is typically expressed in units per milligram. It is crucial to refer to the manufacturer's specifications for accurate preparation of solutions.

## Cytotoxicity in Mammalian Cells

While **Nystatin** shows preferential toxicity towards fungal cells, it is not entirely without effect on mammalian cells, especially at higher concentrations.[4] **Nystatin** can cause membrane damage and reduce the viability of cultured mammalian cells.[13] However, it is generally considered to have a larger therapeutic window and be less toxic to cultured cells compared to Amphotericin B.[14] Studies on novel **Nystatin** derivatives have shown reduced toxicity to human keratinocyte cell lines while maintaining antifungal activity.[15][16] For instance, some semisynthetic derivatives showed no significant effect on the viability of human keratinocytes at concentrations up to 300 µg/mL.[16]

## Experimental Protocols

### Protocol 1: Preparation of Nystatin Stock Solution

**Nystatin** is poorly soluble in water but soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[2][8]

Materials:

- **Nystatin** powder (potency in units/mg specified by the manufacturer)

- Dimethyl sulfoxide (DMSO), sterile
- Sterile, nuclease-free water or phosphate-buffered saline (PBS)
- Sterile conical tubes (15 mL or 50 mL)
- Sterile microcentrifuge tubes
- 0.22  $\mu$ m sterile filter (optional, see note)

Procedure:

- Calculate the required amount of **Nystatin**: Based on the manufacturer's stated potency (e.g., 5,000 units/mg), determine the mass of **Nystatin** powder needed to achieve the desired stock concentration (e.g., 10,000 U/mL or 100X).
- Dissolution:
  - Aseptically weigh the calculated amount of **Nystatin** powder and transfer it to a sterile conical tube.
  - Add a small volume of sterile DMSO to dissolve the powder completely. For example, a 5 mg/mL solution in DMSO is achievable.<sup>[8]</sup>
  - Once dissolved, bring the solution to the final volume with sterile cell culture medium, PBS, or water.
- Sterilization: It is generally not recommended to autoclave or sterile filter **Nystatin** solutions as this can lead to loss of activity.<sup>[8]</sup> **Nystatin** powder is often supplied sterile by gamma irradiation.<sup>[8]</sup> If starting with a non-sterile powder, prepare the stock solution in a sterile manner and consider it for short-term use.
- Aliquoting and Storage:
  - Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single use to avoid repeated freeze-thaw cycles.
  - Store the aliquots at -20°C. **Nystatin** is light-sensitive, so protect the tubes from light.<sup>[2]</sup>

## Protocol 2: Use of Nystatin for Preventing Fungal Contamination

### Materials:

- **Nystatin** stock solution (e.g., 10,000 U/mL)
- Complete cell culture medium

### Procedure:

- Thaw an aliquot of the **Nystatin** stock solution at room temperature.
- Dilute the stock solution into the complete cell culture medium to achieve the desired final concentration (e.g., 50-100 U/mL). For a 100 U/mL final concentration from a 10,000 U/mL stock, add 1 mL of stock solution to 99 mL of medium.
- Mix the medium gently by swirling.
- Use the **Nystatin**-containing medium for routine cell culture.
- Note: **Nystatin** is stable in cell culture medium for approximately 3 days at 37°C.[\[8\]](#)[\[14\]](#) Therefore, the medium should be replaced every 2-3 days.

## Protocol 3: Procedure for Eliminating Existing Fungal Contamination

### Materials:

- **Nystatin** stock solution (e.g., 10,000 U/mL)
- Complete cell culture medium
- Sterile PBS or balanced salt solution

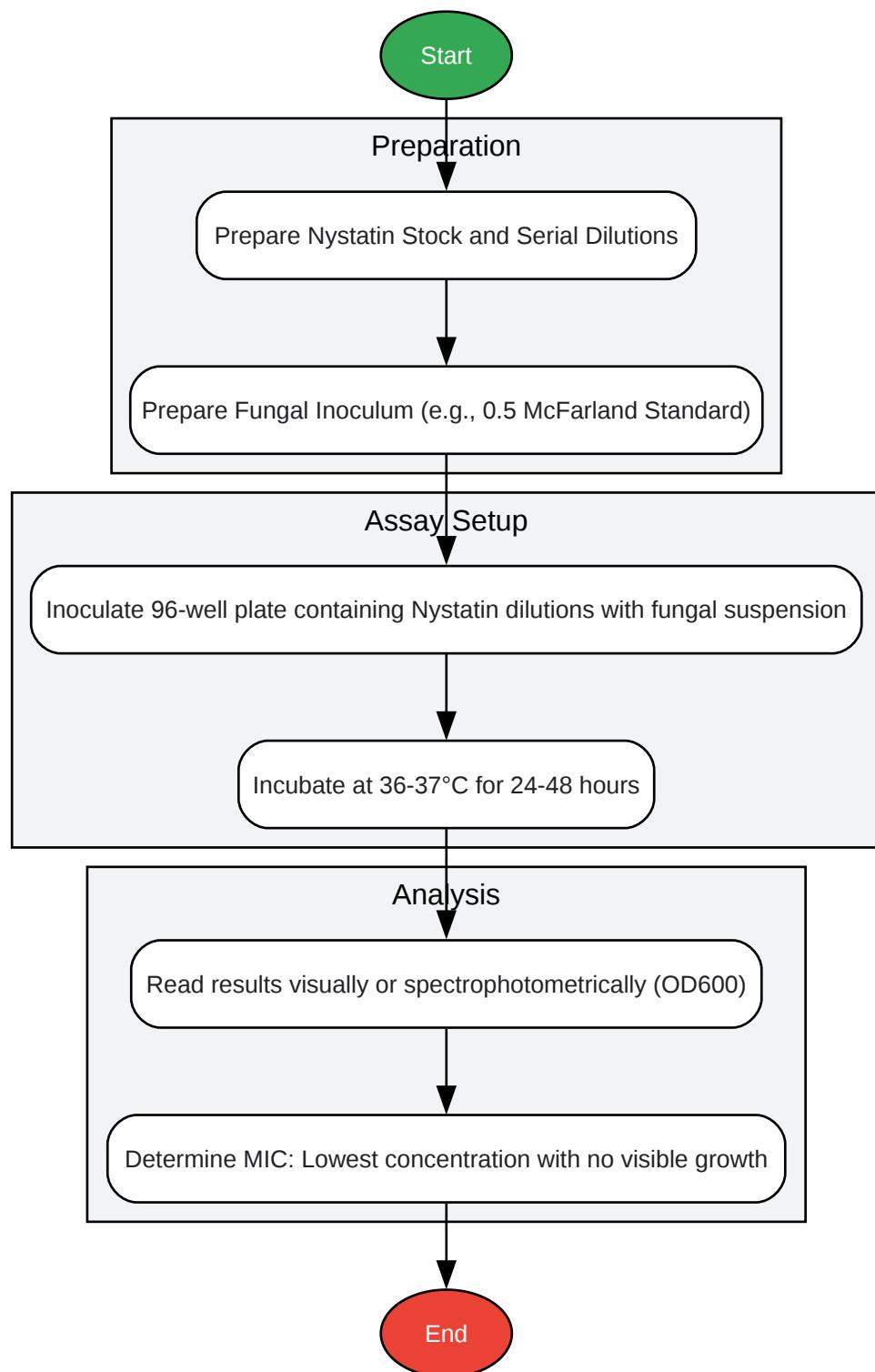
### Procedure:

- Aspirate the contaminated medium from the culture vessel.

- Gently wash the cell layer 2-3 times with sterile PBS to remove as much of the fungal contamination as possible.
- Prepare a treatment medium containing a higher concentration of **Nystatin** (e.g., 100 U/mL).
- Add the treatment medium to the washed cells and incubate under standard conditions.
- Observe the culture daily for signs of fungal growth and cell toxicity.
- Change the treatment medium every 1-2 days.
- If the contamination is cleared, culture the cells for at least two passages in antibiotic-free medium to ensure the fungi have been eliminated.
- Disclaimer: It is often preferable to discard contaminated cultures to prevent the spread of contamination.<sup>[9]</sup> The use of antifungal agents may not always be successful and can mask low-level contamination.<sup>[10]</sup>

## Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) of Nystatin

This protocol is based on the broth microdilution method.<sup>[12][17][18]</sup>



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Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Materials:

- Fungal isolate from the contaminated culture
- Appropriate fungal growth medium (e.g., RPMI-1640)
- **Nystatin** stock solution
- Sterile 96-well flat-bottom microtiter plates
- Spectrophotometer (optional)
- 0.5 McFarland turbidity standard

Procedure:

- Prepare **Nystatin** Dilutions:
  - In a sterile 96-well plate, add 100 µL of fungal growth medium to wells 2 through 12 of a single row.
  - Prepare a starting **Nystatin** solution at twice the highest desired final concentration in the growth medium. Add 200 µL of this solution to well 1.
  - Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
  - Well 11 will serve as a positive control (no **Nystatin**), and well 12 will be a sterility control (no inoculum).
- Prepare Fungal Inoculum:
  - Culture the fungal isolate in an appropriate broth until it reaches the exponential growth phase.
  - Adjust the turbidity of the fungal suspension with sterile medium to match a 0.5 McFarland standard. This corresponds to approximately  $1-5 \times 10^6$  CFU/mL for yeast.

- Dilute this suspension in the growth medium to achieve a final inoculum concentration of  $0.5\text{-}2.5 \times 10^5 \text{ CFU/mL}$  in the microplate wells.[[12](#)]
- Inoculation:
  - Add 100  $\mu\text{L}$  of the final fungal inoculum to wells 1 through 11. This will bring the total volume in each well to 200  $\mu\text{L}$  and dilute the **Nystatin** concentrations to their final test concentrations.
  - Add 100  $\mu\text{L}$  of sterile medium to well 12.
- Incubation:
  - Cover the plate and incubate at 36-37°C for 24 to 48 hours.[[12](#)]
- Determination of MIC:
  - After incubation, determine the MIC as the lowest concentration of **Nystatin** at which there is no visible growth (no turbidity) compared to the positive control well.
  - Optionally, the results can be read using a microplate reader at 600 nm. The MIC is defined as the concentration that inhibits a certain percentage (e.g., 50% or 90%) of growth compared to the control.

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